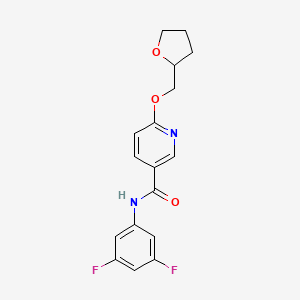

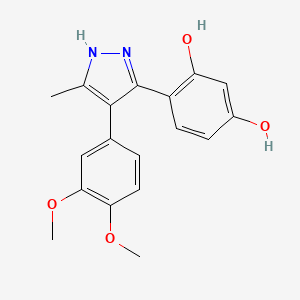

![molecular formula C23H25ClN2OS B2944724 2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether CAS No. 866149-59-9](/img/structure/B2944724.png)

2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

PPARgamma Agonists

The compound 2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether shows relevance in the study of PPARgamma agonists. Research has explored the structure-activity relationship around phenyl alkyl ether moieties, revealing several potent and selective PPARgamma agonists with improved aqueous solubility, such as in the case of 2(S)-((2-benzoylphenyl)amino)-3-(4-¿2-[5-methyl-2-(4-methylpiperazin+ ++- 1-yl)thiazol-4-yl]ethoxy¿phenyl)propionic acid, which provides insight into PPARgamma binding and functional activity (J. Collins et al., 1998).

Coordination Complexes in Photocatalysis

In the field of photocatalysis, the use of ether-bridged dicarboxylic acids, such as in the synthesis of coordination polymeric architectures, has been investigated. These materials have shown promise as photocatalysts for the degradation of organic dye pollutants, demonstrating the utility of this class of compounds in environmental applications (Lu Lu et al., 2021).

High-Temperature Reactions

Research has also delved into the reactions of allyl phenyl ether in high-temperature water, showcasing how these reactions offer environmentally benign alternatives to traditional methods involving acid catalysts or organic solvents. The diverse product distributions achieved at different temperatures indicate the potential of these compounds in various synthetic applications (L. Bagnell et al., 1996).

Synthesis of Hydroxy-Substituted Compounds

Another area of research includes the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds, often synthesized via Williamson ether synthesis, serve as versatile building blocks in drug discovery, highlighting the adaptability and significance of these types of molecules in medicinal chemistry (Martina Durcik et al., 2020).

Marine-Derived Fungal Derivatives

The discovery of bioactive phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, underlines the potential of these compounds in the development of new antioxidants. The study of these natural compounds contributes to our understanding of bioactive substances in marine organisms (Lan-lan Xu et al., 2017).

Propriétés

IUPAC Name |

5-[[2-[(4-benzylpiperidin-1-yl)methyl]phenoxy]methyl]-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2OS/c24-23-25-15-21(28-23)17-27-22-9-5-4-8-20(22)16-26-12-10-19(11-13-26)14-18-6-2-1-3-7-18/h1-9,15,19H,10-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZMCHCZCFXCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3OCC4=CN=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)

![3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2944645.png)

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2944651.png)

![Cyclohex-3-en-1-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2944653.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)

![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)

![Methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2944660.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2944662.png)